molecular formula C8H5Cl2N3O2 B13468413 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid

2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid

Cat. No.: B13468413
M. Wt: 246.05 g/mol
InChI Key: RXOFKIYAYRJWQV-UHFFFAOYSA-N
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Description

2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine familyThe unique structure of pyrrolopyrimidines, which resembles purines, makes them attractive for various biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid typically involves multiple steps. One common method includes the use of ethyl cyanoacetate, thiourea, caustic alcohol, 2-chloroacetaldehyde, and sodium acetate as raw materials. The reaction proceeds through a series of steps involving cyclization, elimination, and hydrolysis under acidic conditions . Another approach involves microwave-assisted reactions, which offer a robust and efficient method for synthesizing pyrrolopyrimidine derivatives .

Industrial Production Methods

Industrial production methods for this compound often focus on optimizing yield and purity while minimizing the use of hazardous reagents. For example, using active nickel as a catalyst and avoiding sodium hydride can result in a safer and more efficient synthesis process . The use of microwave-assisted techniques also provides a scalable and environmentally friendly approach for industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include NaClO2, TEMPO, NaBH4, and various nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield carboxylic acids, while substitution reactions can produce various substituted pyrrolopyrimidine derivatives .

Mechanism of Action

The mechanism of action of 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis. By inhibiting DHFR, the compound reduces the availability of tetrahydrofolate, thereby hindering the synthesis of purines and pyrimidines, leading to the death of cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(2,4-Dichloropyrrolo[3,2-D]pyrimidin-5-YL)acetic acid stands out due to its specific substitution pattern and the presence of an acetic acid moiety. This unique structure contributes to its distinct biological activities and makes it a versatile scaffold for drug development .

Properties

Molecular Formula

C8H5Cl2N3O2

Molecular Weight

246.05 g/mol

IUPAC Name

2-(2,4-dichloropyrrolo[3,2-d]pyrimidin-5-yl)acetic acid

InChI

InChI=1S/C8H5Cl2N3O2/c9-7-6-4(11-8(10)12-7)1-2-13(6)3-5(14)15/h1-2H,3H2,(H,14,15)

InChI Key

RXOFKIYAYRJWQV-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1N=C(N=C2Cl)Cl)CC(=O)O

Origin of Product

United States

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